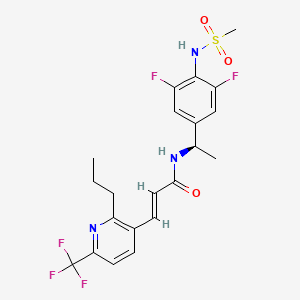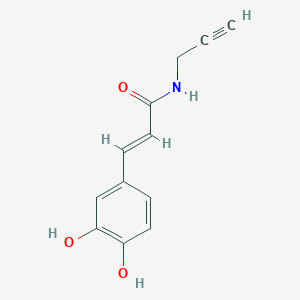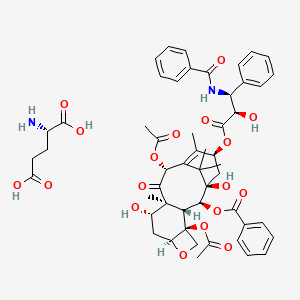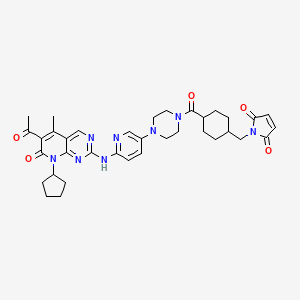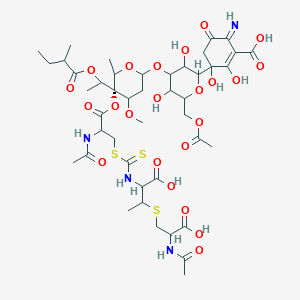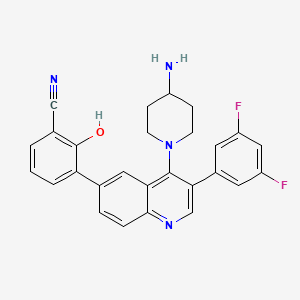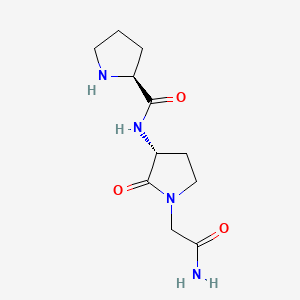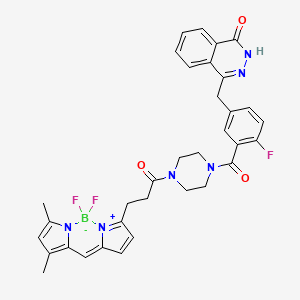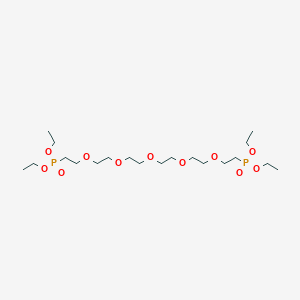
PEG5-bis-(ethyl phosphonate)
Vue d'ensemble
Description
PEG5-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Molecular Structure Analysis
The molecular formula of PEG5-bis-(ethyl phosphonate) is C20H44O11P2 . It contains 76 bonds in total, including 32 non-H bonds, 2 multiple bonds, 26 rotatable bonds, 2 double bonds, 5 aliphatic ethers, and 2 phosphonates .Physical And Chemical Properties Analysis
The molecular weight of PEG5-bis-(ethyl phosphonate) is 522.5 g/mol . The exact mass is 522.24 . The compound has a complexity of 458 and a topological polar surface area of 117 Ų .Applications De Recherche Scientifique
1. Synthesis and Chemical Modification
PEG5-bis-(ethyl phosphonate) and related phosphonated poly(ethylene glycol) (PEG) compounds have been utilized in various synthesis procedures. For instance, bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG have been prepared via adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures, offering alternative routes for chemical modification of PEG (Turrin, Hameau, & Caminade, 2012).
2. Nanoparticle Modification and Phototherapy Studies
Phosphonate ligands have been effectively used for modifying the surface of nanoparticles, especially in the design of hybrid materials for biomedical applications. PEGylated bisphosphonates have been instrumental in designing novel classes of hybrid nanomaterials, which have potential applications in phototherapy studies, particularly for cancer treatment (Monteil et al., 2018).
3. Bone Imaging and Therapy
Phosphonated compounds, including PEG5-bis-(ethyl phosphonate) derivatives, have shown high binding affinity towards bone minerals, making them suitable for bone imaging and therapy. For example, monophosphonated carbon dots have been developed for bone microcrack imaging, demonstrating potential applications in bone-related therapies and diagnostics (Ostadhossein et al., 2018).
4. Bone Targeting in Drug Delivery Systems
Bisphosphonate compounds are widely used for treating bone disorders due to their high affinity to bone minerals. PEG5-bis-(ethyl phosphonate) derivatives have been engineered into biodegradable nanoparticles for bone-targeted drug delivery systems. These nanoparticles can be used for diagnostic and therapeutic purposes in various bone disorders (Rudnick-Glick et al., 2015).
5. Surface Modification for Biomedical Applications
PEGylated phosphonate derivatives have been synthesized for the surface modification of gold nanoparticles, facilitating their use in targeted drug delivery applications. The bisphosphonate function in PEG molecules allows for targeting hydroxyapatite-rich tissues like bone, enhancing the efficacy of nanoparticle-based therapies (Zayed & Tessmar, 2012).
Mécanisme D'action
Target of Action
PEG5-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
The mode of action of PEG5-bis-(ethyl phosphonate) involves the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by PEG5-bis-(ethyl phosphonate) are those involved in the ubiquitin-proteasome system . This system plays a key role in the degradation of proteins, thereby regulating various cellular processes .
Pharmacokinetics
This could potentially improve the bioavailability and stability of active compounds .
Result of Action
The result of the action of PEG5-bis-(ethyl phosphonate) is the selective degradation of target proteins . This can lead to changes in cellular processes regulated by these proteins .
Action Environment
The action of PEG5-bis-(ethyl phosphonate) can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action, efficacy, and stability
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(2-diethoxyphosphorylethoxy)ethoxy]-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44O11P2/c1-5-28-32(21,29-6-2)19-17-26-15-13-24-11-9-23-10-12-25-14-16-27-18-20-33(22,30-7-3)31-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJCGHAUFHRSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



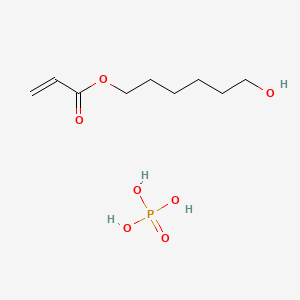
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
